Cas no 1508445-19-9 (3-bromo-6-cyclopropyl-pyridin-2-amine)
3-bromo-6-cyclopropyl-pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-6-cyclopropylpyridin-2-amine
- 3-bromo-6-cyclopropyl-pyridin-2-amine
- P19046
- EN300-223486
- 1508445-19-9
- PB40787
- SY204308
- SCHEMBL26674520
- AS-83957
- MFCD29033904
- CS-0309486
-
- MDL: MFCD29033904
- Inchi: 1S/C8H9BrN2/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2,(H2,10,11)
- InChI Key: NMTBWBYPBJGKMK-UHFFFAOYSA-N
- SMILES: BrC1=C(N)N=C(C=C1)C1CC1
Computed Properties
- Exact Mass: 211.99491g/mol
- Monoisotopic Mass: 211.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9
3-bromo-6-cyclopropyl-pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D641648-100mg |
3-bromo-6-cyclopropyl-pyridin-2-amine |
1508445-19-9 | 97% | 100mg |
$300 | 2024-07-21 | |
| eNovation Chemicals LLC | D641648-250MG |
3-bromo-6-cyclopropyl-pyridin-2-amine |
1508445-19-9 | 97% | 250mg |
$480 | 2024-07-21 | |
| eNovation Chemicals LLC | D641648-500MG |
3-bromo-6-cyclopropyl-pyridin-2-amine |
1508445-19-9 | 97% | 500mg |
$800 | 2024-07-21 | |
| eNovation Chemicals LLC | D641648-1G |
3-bromo-6-cyclopropyl-pyridin-2-amine |
1508445-19-9 | 97% | 1g |
$1205 | 2024-07-21 | |
| eNovation Chemicals LLC | D641648-5G |
3-bromo-6-cyclopropyl-pyridin-2-amine |
1508445-19-9 | 97% | 5g |
$3610 | 2024-07-21 | |
| Chemenu | CM327032-100mg |
3-bromo-6-cyclopropylpyridin-2-amine |
1508445-19-9 | 95%+ | 100mg |
$292 | 2023-02-17 | |
| Chemenu | CM327032-250mg |
3-bromo-6-cyclopropylpyridin-2-amine |
1508445-19-9 | 95%+ | 250mg |
$466 | 2023-02-17 | |
| abcr | AB544045-100 mg |
3-Bromo-6-cyclopropylpyridin-2-amine; . |
1508445-19-9 | 100MG |
€702.60 | 2023-04-14 | ||
| abcr | AB544045-250 mg |
3-Bromo-6-cyclopropylpyridin-2-amine; . |
1508445-19-9 | 250MG |
€1,032.40 | 2023-04-14 | ||
| abcr | AB544045-500 mg |
3-Bromo-6-cyclopropylpyridin-2-amine; . |
1508445-19-9 | 500MG |
€1,269.10 | 2022-07-28 |
3-bromo-6-cyclopropyl-pyridin-2-amine Suppliers
3-bromo-6-cyclopropyl-pyridin-2-amine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-bromo-6-cyclopropyl-pyridin-2-amine
Introduction to 3-bromo-6-cyclopropyl-pyridin-2-amine (CAS No. 1508445-19-9)
3-bromo-6-cyclopropyl-pyridin-2-amine, identified by its Chemical Abstracts Service (CAS) number 1508445-19-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyridine class, characterized by a six-membered heterocyclic ring containing a nitrogen atom, which makes it a versatile scaffold for designing bioactive molecules. The presence of both bromine and cyclopropyl substituents in its structure introduces unique reactivity and potential pharmacological properties, making it a valuable intermediate in drug discovery and development.
The structural features of 3-bromo-6-cyclopropyl-pyridin-2-amine contribute to its significance in synthetic chemistry. The bromine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings, which are widely employed in constructing complex molecular architectures. Additionally, the cyclopropyl group at the 6-position enhances the compound's metabolic stability and influences its electronic properties, potentially affecting binding interactions with biological targets.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds exhibit efficacy in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The specific substitution pattern of 3-bromo-6-cyclopropyl-pyridin-2-amine makes it a promising candidate for further exploration in these contexts.
One of the most compelling aspects of 3-bromo-6-cyclopropyl-pyridin-2-amine is its potential as a building block for novel drug candidates. Researchers have leveraged similar scaffolds to develop inhibitors targeting kinases and other enzymes involved in disease pathways. For instance, recent advancements in covalent inhibitor design have highlighted the utility of brominated pyridines in creating irreversible binding agents. The reactivity of the bromine atom allows for the formation of covalent bonds with specific residues on target proteins, leading to prolonged inhibition and improved therapeutic outcomes.
The cyclopropyl group in 3-bromo-6-cyclopropyl-pyridin-2-amine also plays a critical role in modulating drug-like properties. Cyclopropanes are known to enhance binding affinity and selectivity by inducing conformational constraints and improving hydrophobic interactions. This feature is particularly relevant in designing small molecules that must navigate complex biological environments while maintaining high affinity for their targets. The combination of these structural elements makes 3-bromo-6-cyclopropyl-pyridin-2-amine an attractive starting point for medicinal chemists seeking to develop next-generation therapeutics.
Recent publications have begun to explore the synthetic applications of 3-bromo-6-cyclopropyl-pyridin-2-amine in generating libraries of diverse compounds for high-throughput screening. The ease with which this intermediate can be modified allows for rapid exploration of structure-activity relationships (SAR). Such libraries are instrumental in identifying lead compounds that can be optimized further through iterative synthesis and biological testing. The versatility of this scaffold has already been demonstrated in several studies, where it has been used to generate inhibitors with nanomolar potency against relevant biological targets.
The pharmacokinetic profile of 3-bromo-6-cyclopropyl-pyridin-2-amine is another area of active investigation. The cyclopropyl group has been shown to influence solubility and metabolic clearance, factors that are critical for drug efficacy and safety. By fine-tuning the substitution pattern around the pyridine ring, researchers can modulate these properties to achieve optimal pharmacokinetic profiles. This balance between potency and pharmacokinetics is essential for advancing candidates into clinical development.
In conclusion, 3-bromo-6-cyclopropyl-pyridin-2-amine (CAS No. 1508445-19-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and synthetic utility. Its role as a key intermediate in drug discovery underscores its importance in developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of medicinal chemistry efforts aimed at improving human health.
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